molecular formula C9H13NO2S B8677113 Ethyl 2-isopropylthiazole-5-carboxylate CAS No. 165315-75-3

Ethyl 2-isopropylthiazole-5-carboxylate

Cat. No. B8677113
M. Wt: 199.27 g/mol
InChI Key: HHLQEQWHWROTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05616720

Procedure details

Using the procedure of Example 1J but replacing thioformamide with 2-methylpropane-thioamide provided, after silica gel chromatography using 9:1 ethyl acetate:hexane, the desired compound, Rf 0.8, (5% methanol in chloroform) in 83% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:6])[C:3](=[S:5])[NH2:4].[C:7]([O:10][CH2:11][CH3:12])(=[O:9])[CH3:8].[CH3:13]CCCCC.CO>C(Cl)(Cl)Cl>[CH:2]([C:3]1[S:5][C:8]([C:7]([O:10][CH2:11][CH3:12])=[O:9])=[CH:13][N:4]=1)([CH3:6])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(N)=S)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1SC(=CN1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.